molecular formula C21H19N3OS2 B2834770 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide CAS No. 477535-09-4

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide

Cat. No. B2834770
M. Wt: 393.52
InChI Key: VVDWFMGJIKBYCP-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known for their anti-tubercular properties and have shown promising results in in vitro and in vivo studies . The inhibitory concentrations of newly synthesized benzothiazole derivatives were found to be potent against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Structural studies of similar compounds have been carried out using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds crystallize with two independent but similar amino tautomers in the asymmetric units .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .

Scientific Research Applications

Organic Electronics and Fluorescence

Research has demonstrated the development of phenylbenzoxazole-based organic compounds, closely related to the specified chemical, that exhibit aggregation-induced enhanced emission properties. This phenomenon is particularly important for applications in organic electronics and fluorescence-based sensors. The solid-state fluorescence efficiency of these compounds can be significantly higher than in solution, a property attributed to specific molecular packing and interactions in the solid or aggregated state (Qian et al., 2012). Such materials could be utilized in the development of new optoelectronic devices and fluorescence-based sensors, where high emission efficiency is crucial.

Catalysis

Benzothiazole derivatives have been investigated for their catalytic activities, particularly in coupling reactions which are fundamental in organic synthesis. For instance, benzothiazolin-2-ylidene complexes have shown promising activities towards Mizoroki-Heck coupling reactions, a key reaction in the formation of carbon-carbon bonds in organic synthesis (Yen et al., 2006). Such catalysts are valuable for the development of new synthetic routes and the production of complex organic molecules.

Future Directions

Research into benzothiazole derivatives is ongoing, with a focus on developing new synthetic methods and exploring their potential biological activities . Future research may also focus on improving the potency and selectivity of these compounds against various targets.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-21(2,3)14-10-8-13(9-11-14)18(25)24-20-23-16(12-26-20)19-22-15-6-4-5-7-17(15)27-19/h4-12H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDWFMGJIKBYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide

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